3-(Cyclohexyloxy)-3-oxopropanoic acid
Description
3-(Cyclohexyloxy)-3-oxopropanoic acid is a derivative of propanoic acid featuring a cyclohexyloxy ester and a ketone group at the third carbon. Its structure can be represented as CH₂(COOH)-C(=O)-O-cyclohexyl, where the cyclohexyloxy group replaces a hydrogen atom on the carbonyl-bearing carbon.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.2 g/mol |
IUPAC Name |
3-cyclohexyloxy-3-oxopropanoic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) |
InChI Key |
OMHQOKGHQPULBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key derivatives of 3-oxopropanoic acid, highlighting substituent variations and their implications:
Key Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity: The cyclohexyloxy group in the target compound likely increases lipophilicity compared to smaller substituents like ethoxy () or polar groups like carbamoylamino (). This could enhance membrane permeability but reduce aqueous solubility.
- Stability: Esters such as the cyclohexyloxy and ethoxy derivatives () may exhibit hydrolytic instability under acidic/basic conditions, whereas amide-linked analogs (e.g., benzylcarbamoylamino in ) are more resistant to hydrolysis.
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